molecular formula C15H16F3N5 B12263534 N,2-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine

N,2-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B12263534
M. Wt: 323.32 g/mol
InChI Key: UXAJFMJEDMQTBY-UHFFFAOYSA-N
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Description

N,2-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and an azetidine ring attached to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Synthesis of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a 1,3-dihalopropane and a primary amine.

    Coupling with Pyridine: The final step involves coupling the azetidine ring with a pyridine moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and azetidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum oxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine or azetidine derivatives.

Scientific Research Applications

N,2-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving pyrimidine and pyridine derivatives.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N,2-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.

    Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in medicinal chemistry.

Uniqueness

N,2-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of both the azetidine and pyrimidine rings, along with the trifluoromethyl group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16F3N5

Molecular Weight

323.32 g/mol

IUPAC Name

N,2-dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C15H16F3N5/c1-10-20-12(15(16,17)18)7-14(21-10)22(2)11-8-23(9-11)13-5-3-4-6-19-13/h3-7,11H,8-9H2,1-2H3

InChI Key

UXAJFMJEDMQTBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C2CN(C2)C3=CC=CC=N3)C(F)(F)F

Origin of Product

United States

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